1-[2-(Octyloxy)ethoxy]octane
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Overview
Description
1-[2-(Octyloxy)ethoxy]octane is a hydrophobic diether compound with the molecular formula C18H38O2 . It is known for its surfactant properties and potential as a building block for new materials. This compound has gained significant attention in various scientific fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(Octyloxy)ethoxy]octane can be synthesized through the reaction of octanol with ethylene oxide under controlled conditions. The reaction typically involves the use of a catalyst such as potassium hydroxide to facilitate the etherification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous addition of ethylene oxide to octanol in the presence of a catalyst. The process is carefully monitored to maintain optimal reaction conditions, including temperature and pressure, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Octyloxy)ethoxy]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether linkages in the compound can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
1-[2-(Octyloxy)ethoxy]octane has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and solvent in various chemical reactions and processes.
Biology: Employed in the formulation of biological assays and experiments due to its hydrophobic properties.
Medicine: Investigated for potential use in drug delivery systems and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, lubricants, and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(Octyloxy)ethoxy]octane involves its interaction with molecular targets through its ether linkages and hydrophobic alkyl chains. These interactions can influence the solubility and stability of compounds in various environments. The compound’s surfactant properties enable it to reduce surface tension and enhance the dispersion of other molecules .
Comparison with Similar Compounds
- 1,2-bis(octyloxy)ethane
- 1-{2-[2-(Octyloxy)ethoxy]ethoxy}octane
Uniqueness: 1-[2-(Octyloxy)ethoxy]octane is unique due to its specific ether linkages and hydrophobic nature, which make it an effective surfactant and solvent. Compared to similar compounds, it offers distinct advantages in terms of solubility and stability in various applications .
Properties
IUPAC Name |
1-(2-octoxyethoxy)octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O2/c1-3-5-7-9-11-13-15-19-17-18-20-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMBETQHZHCXGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCCOCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67252-24-8 |
Source
|
Record name | Poly(oxy-1,2-ethanediyl), α-octyl-ω-(octyloxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67252-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID401240601 |
Source
|
Record name | Poly(oxy-1,2-ethanediyl), α-octyl-ω-(octyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401240601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67252-24-8 |
Source
|
Record name | Poly(oxy-1,2-ethanediyl), α-octyl-ω-(octyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401240601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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